Mass Shift Resolvability: L-Methionine-13C5 (M+5) vs. Methyl-13C Methionine (M+1) in Complex Matrices
L-Methionine-13C5 produces a nominal mass shift of M+5 relative to unlabeled methionine, while single-position labeled methyl-13C methionine produces only an M+1 shift . In LC-MS analysis of biological samples, the natural abundance of 13C in unlabeled methionine (approximately 5.5% M+1) creates substantial spectral overlap with the M+1 isotopologue of the internal standard, reducing quantitative accuracy . In contrast, the M+5 shift of L-Methionine-13C5 places the internal standard signal in a region of the mass spectrum with negligible natural abundance interference (≤0.01% M+5), enabling baseline-resolved quantification even in complex matrices such as plasma and tissue lysates .
| Evidence Dimension | Mass shift magnitude and natural abundance interference |
|---|---|
| Target Compound Data | M+5 nominal mass shift; natural abundance M+5 isotopologue abundance ≤0.01% |
| Comparator Or Baseline | Methyl-13C methionine: M+1 mass shift; natural abundance M+1 isotopologue ~5.5% |
| Quantified Difference | >500-fold reduction in background spectral interference at the internal standard mass |
| Conditions | Calculated from natural 13C isotopic abundance (1.1% per carbon position) for a 5-carbon molecule |
Why This Matters
The M+5 shift enables accurate absolute quantification of low-abundance methionine metabolites in plasma without the need for complex spectral deconvolution algorithms, directly reducing method development time and improving inter-laboratory reproducibility.
